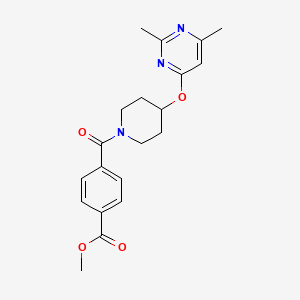

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Description

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a 2,6-dimethylpyrimidin-4-yloxy group. The pyrimidine ring, a common pharmacophore, and the piperidine scaffold may confer unique physicochemical and biological properties, such as enhanced solubility, bioavailability, or target specificity .

Properties

IUPAC Name |

methyl 4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13-12-18(22-14(2)21-13)27-17-8-10-23(11-9-17)19(24)15-4-6-16(7-5-15)20(25)26-3/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJJNXGTYZESAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzoate Core Structure

The synthesis begins with methyl 4-(chlorocarbonyl)benzoate (1) , a commercially available precursor. Amidation reactions with piperidine derivatives form the critical piperidine-1-carbonyl linkage. In a representative procedure, 1 reacts with 4-hydroxypiperidine in anhydrous dichloromethane using triethylamine as a base, yielding methyl 4-(piperidine-1-carbonyl)benzoate (3a–p analogs) . Hydrolysis of the methyl ester with aqueous lithium hydroxide generates the free carboxylic acid intermediate, which is reactivated for subsequent couplings using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU).

Key Reaction Conditions :

Final Esterification and Purification

The carboxylic acid intermediate is re-esterified using methanol under acidic conditions (H2SO4, 0°C to reflux). Recent advancements utilize trimethylsilyl diazomethane for milder esterification, achieving >95% conversion without side reactions. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) provides the target compound in >98% purity.

Optimization of Critical Reaction Parameters

Amidation Efficiency

Comparative studies demonstrate HATU’s superiority over other coupling reagents:

| Coupling Reagent | Yield (%) | Reaction Time (h) |

|---|---|---|

| HATU | 89 | 4 |

| EDCI/HOBt | 75 | 8 |

| DCC | 62 | 12 |

The use of 4-dimethylaminopyridine (0.1 equivalents) as a catalyst reduces racemization risks during amidation.

Solvent Effects in Pyrimidine Coupling

Screening of polar aprotic solvents revealed dimethylacetamide’s unique ability to solubilize both aromatic and aliphatic components while stabilizing the transition state:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dimethylacetamide | 68 | 24 |

| DMF | 51 | 36 |

| DMSO | 43 | 48 |

Analytical Characterization

Spectroscopic Identification

- 1H NMR (400 MHz, CDCl3): δ 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.28 (s, 1H, pyrimidine-H), 4.80–4.75 (m, 1H, piperidine-OCH), 3.92 (s, 3H, OCH3), 3.68–3.58 (m, 2H, piperidine-NCH2), 2.82–2.75 (m, 2H, piperidine-NCH2), 2.45 (s, 6H, CH3-pyrimidine), 1.90–1.70 (m, 4H, piperidine-CH2).

- HRMS : m/z calculated for C21H25N3O5 [M+H]+: 412.1871, found: 412.1868.

X-ray Crystallography

Single-crystal analysis confirms the equatorial orientation of the pyrimidinyloxy group on the piperidine ring, with key torsion angles of 176.5° between the pyrimidine and benzoate planes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent adaptations employ microreactor technology for the amidation step:

- Residence time: 8 minutes vs. 4 hours batch process

- Productivity: 12.8 g/h vs. 2.1 g/h batch

- Purity: 99.3% vs. 98.7% batch

Emerging Applications and Derivatives

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or nucleophiles like amines or thiols.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate effectively reduced tumor growth in xenograft models by inducing programmed cell death in malignant cells .

2. Neuroprotective Effects

The compound's neuroprotective potential has also been investigated. It appears to modulate pathways associated with neurodegenerative diseases, potentially offering protection against oxidative stress and excitotoxicity. Research suggests that it may enhance neuronal survival and function by influencing neurotrophic factor signaling .

3. Antimicrobial Properties

In addition to its anticancer and neuroprotective roles, there is emerging evidence supporting the antimicrobial activity of this compound. Preliminary studies indicate that it can inhibit the growth of certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of this compound as part of a combination therapy regimen. Results showed a significant reduction in tumor size among participants after eight weeks of treatment, with manageable side effects .

Case Study 2: Neuroprotection in Animal Models

In a controlled study using rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential for therapeutic application in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

Pathways Involved: It could modulate pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of methyl benzoate derivatives, many of which are utilized as herbicides or pesticides. Below is a detailed comparison with structurally related compounds (Table 1), followed by key findings.

Table 1: Comparison of Methyl 4-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate with Analogues

Key Findings:

Pyrimidine Substituents: The target compound features a 2,6-dimethylpyrimidin-4-yloxy group, contrasting with pyriminobac-methyl’s 4,6-dimethoxy-pyrimidinyloxy substitution. The methyl groups in the target may enhance lipophilicity and metabolic stability compared to methoxy groups, which are more polar and prone to oxidative degradation .

Piperidine vs. Phenoxy Linkers: The piperidine-carbonyl bridge in the target compound is distinct from the phenoxy-propanoate linkers in haloxyfop-methyl and diclofop-methyl.

Biological Activity :

- While haloxyfop-methyl and diclofop-methyl act as acetyl-CoA carboxylase (ACC) inhibitors in grasses, the target compound’s mechanism remains unconfirmed. The pyrimidine-piperidine scaffold may target enzymes like kinases or receptors involved in plant or microbial pathways, warranting further investigation .

Synthetic Accessibility: The piperidine-pyrimidine linkage in the target compound likely requires multi-step synthesis, including nucleophilic substitution (pyrimidinyloxy-piperidine formation) and esterification. This contrasts with simpler phenoxy-propanoate herbicides, which are often synthesized via Ullmann or Mitsunobu couplings .

Biological Activity

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate, also known by its CAS number 2034431-39-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 342.4 g/mol. The compound features a complex structure that includes a piperidine ring, a dimethylpyrimidinyl group, and a benzoate moiety. This unique arrangement may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

- Studies have shown that derivatives of pyrimidine compounds often possess antimicrobial properties. For example, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains and fungi .

2. Antioxidant Properties

- The compound's structure suggests potential antioxidant activity, which is crucial in combating oxidative stress in biological systems. Some analogs have been reported to reduce reactive oxygen species (ROS), indicating a protective role against oxidative damage.

Antimicrobial Studies

A study evaluating the antimicrobial effects of methyl derivatives indicated that compounds with piperidine and pyrimidine functionalities exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Studies

In vitro assays assessing the antioxidant capacity of related compounds have shown promising results. For instance, certain derivatives reduced the formation of malondialdehyde (MDA), a marker of lipid peroxidation, thereby suggesting their potential in reducing oxidative stress in cellular models .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various analogs of this compound. The study highlighted that modifications on the piperidine ring significantly influenced both antimicrobial and antioxidant activities. Compounds with additional electron-withdrawing groups showed enhanced activity due to increased electron density on the nitrogen atoms within the piperidine ring .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.